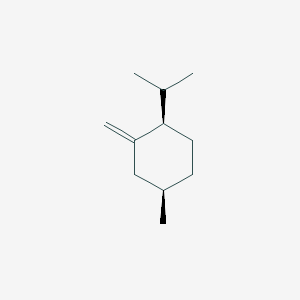
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a methylidene group, and a propan-2-yl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane can be achieved through several synthetic routes. One common method involves the use of cyclohexanone as a starting material, which undergoes a series of reactions including alkylation, reduction, and dehydration to form the desired compound. The reaction conditions typically involve the use of strong bases and reducing agents, such as sodium borohydride or lithium aluminum hydride, under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale reactors and continuous flow processes. These methods ensure high yields and purity of the compound. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions and reduce the overall production costs.
化学反応の分析
Types of Reactions
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or acids, while reduction typically produces more saturated hydrocarbons.
科学的研究の応用
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure and is used in asymmetric synthesis and medicinal chemistry.
(1R,4R,5S)-(-)-Guaia-6,10(14)-diene: Another compound with a similar cyclohexane ring structure, used in the study of natural products and their biological activities.
(1R,4R)-p-Mentha-2,8-dien-1-ol: A monoterpenoid with applications in flavor and fragrance industries.
Uniqueness
What sets (1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane apart is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in the development of new pharmaceuticals.
特性
CAS番号 |
122331-74-2 |
|---|---|
分子式 |
C11H20 |
分子量 |
152.28 g/mol |
IUPAC名 |
(1R,4R)-4-methyl-2-methylidene-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C11H20/c1-8(2)11-6-5-9(3)7-10(11)4/h8-9,11H,4-7H2,1-3H3/t9-,11-/m1/s1 |
InChIキー |
DEGNFHVRBRNTBM-MWLCHTKSSA-N |
異性体SMILES |
C[C@@H]1CC[C@@H](C(=C)C1)C(C)C |
正規SMILES |
CC1CCC(C(=C)C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150116.png)
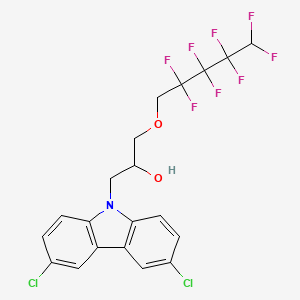
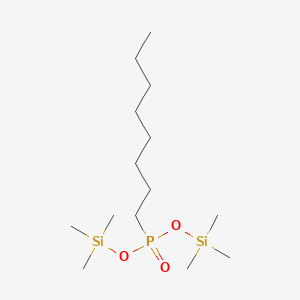

![N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine](/img/structure/B14150131.png)

![6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14150147.png)
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
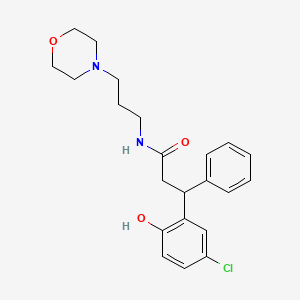
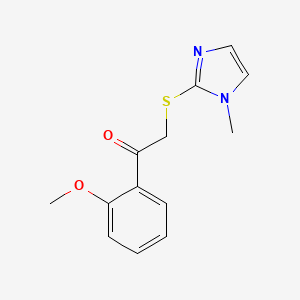
![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
